(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable ketone or aldehyde can lead to the formation of the pyrrolidine ring, which can then be further modified to introduce the dimethylamino and hydroxymethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxymethyl group.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The dimethylamino group can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxymethyl group can participate in hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol: Similar structure but with a methyl group instead of a dimethylamino group.
(1-Phenylpyrrolidin-3-yl)methanol: Contains a phenyl group instead of a benzyl group.
(1-Ethylpyrrolidin-3-yl)methanol: Features an ethyl group instead of a benzyl group.
Uniqueness
(1-Benzyl-3-(dimethylamino)pyrrolidin-3-yl)methanol is unique due to the presence of both the dimethylamino and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
[1-benzyl-3-(dimethylamino)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C14H22N2O/c1-15(2)14(12-17)8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 |
InChI Key |
SEJPFZLKANOSNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCN(C1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.